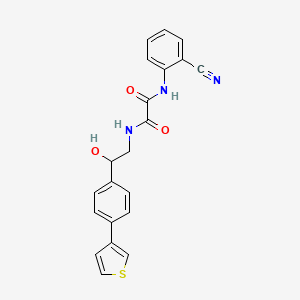

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide

説明

特性

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c22-11-16-3-1-2-4-18(16)24-21(27)20(26)23-12-19(25)15-7-5-14(6-8-15)17-9-10-28-13-17/h1-10,13,19,25H,12H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHXISRYCARWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Cyanophenyl Intermediate: The starting material, 2-cyanophenylamine, undergoes a reaction with oxalyl chloride to form the corresponding oxalamide intermediate.

Introduction of the Hydroxyphenyl Group: The oxalamide intermediate is then reacted with 2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The cyanophenyl group can be reduced to an amine.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted thiophenyl derivatives.

科学的研究の応用

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups enable it to act as an intermediate in organic synthesis, facilitating the development of new compounds with tailored properties.

Biological Research

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that it may inhibit microbial growth by interfering with specific enzymes or receptors through hydrogen bonding and π-π interactions with aromatic amino acids.

- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Medicinal Chemistry

In medicinal chemistry, N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide is investigated for its pharmacological properties. Its structural features imply that it could interact with various biological targets, making it a candidate for drug development.

Industrial Applications

The unique chemical properties of this compound may also find applications in developing new materials, including polymers and coatings. Its reactivity can be harnessed to create materials with specific functionalities.

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| IL-17 Modulation | Inhibition in vitro | |

| Cytotoxicity against cancer cells | Induced apoptosis | |

| Antimicrobial activity | Inhibition of microbial growth |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antimicrobial effects against various bacterial strains, indicating a pathway for developing new antibiotics.

- Cytotoxic Effects on Cancer Cells : In vitro assays revealed that compounds with similar structures induced apoptosis in multiple cancer cell lines, suggesting that this compound may share these properties.

- Research on Cytokine Production : Investigations into cytokine modulation showed that compounds similar to this oxalamide could significantly inhibit IL-17 production in human immune cells, providing insights into potential treatments for autoimmune diseases.

作用機序

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Structural Analogues and Key Substituent Effects

Key Observations :

- Heterocycles : Thiophene in the target compound may enhance lipophilicity compared to pyridine in S336 or pyrazine derivatives (), influencing membrane permeability .

- Polarity: The hydroxyl group in the target compound increases hydrophilicity relative to non-polar analogs like GMC-1 or halogenated derivatives .

Physicochemical and Functional Properties

- Melting Points: Halogenated derivatives (e.g., Compound 1c) exhibit higher melting points (>260°C) due to strong intermolecular forces, whereas the target compound’s hydroxyl and cyano groups may result in a moderate melting point (~200–250°C) .

- Solubility: The hydroxyl group improves aqueous solubility compared to non-polar analogs like GMC-1, but the thiophene and cyanophenyl groups may reduce it relative to S336’s pyridine and methoxybenzyl groups .

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas trifluoromethyl groups (Compound 1c) or pyridine (S336) enhance stability .

生物活性

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide, with the CAS number 2034254-33-4, is a complex organic compound notable for its diverse biological activities. This compound, characterized by its unique structural features, including a cyano group, hydroxyl group, and thiophene moiety, has attracted significant interest in medicinal chemistry and pharmacology.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of 391.4 g/mol. The structural representation highlights the functional groups that contribute to its biological activity:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 391.4 g/mol |

| Functional Groups | Cyano, Hydroxyl, Thiophene |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and enzyme inhibitory agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects on human cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Studies and Research Findings

- Cytotoxicity Studies : A study on related oxalamide derivatives reported IC50 values indicating potent cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines. The most active compounds exhibited IC50 values as low as 21.1 μM for MCF-7 cells, suggesting a promising therapeutic potential in oncology .

- Enzyme Inhibition : Research into enzyme inhibitors has highlighted the potential of oxalamide derivatives to act as selective inhibitors for enzymes involved in metabolic disorders. For example, studies have shown that modifications to the oxalamide structure can enhance selectivity for α-glucosidase over α-amylase, which is crucial for developing treatments for diabetes .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to active sites through hydrogen bonding and π-π interactions, which are critical for its biological activity .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Significant inhibition of microbial growth |

| Anticancer | Cytotoxic effects on MCF-7 and HCT116 cells |

| Enzyme Inhibition | Selective inhibition of α-glucosidase |

| Molecular Docking | Strong binding affinity to target proteins |

Q & A

What are the recommended synthetic routes and critical steps for synthesizing N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide?

Answer:

The synthesis of oxalamide derivatives typically involves coupling amines with oxalyl chloride intermediates. For example, in analogous compounds like N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide ( ), the general procedure includes:

Amine Activation : Reacting the primary amine (e.g., 2-cyanophenylamine) with oxalyl chloride or ethyl chlorooxalate in dichloromethane (DCM) under anhydrous conditions.

Coupling : Introducing the secondary amine (e.g., 2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethylamine) in the presence of a base like triethylamine (TEA) to facilitate nucleophilic attack.

Purification : Isolation via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization to achieve >90% purity .

Critical Steps :

- Strict control of reaction stoichiometry to minimize dimerization (observed in , where dimer content reached 23%).

- Use of anhydrous solvents and inert atmosphere to prevent hydrolysis of intermediates.

How can spectroscopic methods confirm the structure of this compound?

Answer:

Key analytical techniques include:

- ¹H/¹³C NMR : Identify protons and carbons in the aromatic (e.g., thiophen-3-yl at δ 7.2–7.5 ppm), cyanophenyl (δ ~8.0 ppm), and hydroxyethyl (δ ~4.5 ppm) moieties. For example, oxalamide carbonyls typically appear at δ 160–165 ppm in ¹³C NMR .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~430–450, depending on substituents) and detect impurities (e.g., reported 97.7% purity via HPLC).

- FT-IR : Validate functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

How can solubility and stability be assessed under experimental conditions?

Answer:

- Solubility : Test in solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or nephelometry. For example, polar aprotic solvents like DMSO are often preferred for oxalamides due to hydrogen-bonding interactions .

- Stability :

How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Scaffold Variation : Synthesize analogs with modified substituents (e.g., replacing thiophen-3-yl with furan or pyridine rings) to evaluate electronic/steric effects. demonstrated that substituting thiophene rings altered bioactivity in dopamine receptor studies.

Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For instance, oxalamides in were screened as HIV entry inhibitors.

Computational Modeling : Use density functional theory (DFT) or molecular docking (e.g., AutoDock Vina) to correlate substituent properties (logP, polar surface area) with activity .

What strategies are effective for identifying biological targets and mechanisms of action?

Answer:

- Target Deconvolution :

- Mechanistic Studies :

How can pharmacokinetic properties (e.g., bioavailability) be optimized?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the hydroxyethyl moiety) to enhance membrane permeability. described sulfonate salts to improve solubility.

- Formulation Studies : Test nanoemulsions or liposomal encapsulation to increase bioavailability.

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., cytochrome P450 metabolism in ) and block degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。